molecular formula C23H17ClN2OS B2552388 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide CAS No. 338957-14-5

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide

Cat. No.: B2552388
CAS No.: 338957-14-5
M. Wt: 404.91
InChI Key: LSLWYKWPGINOKO-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide is an organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chlorophenyl and a phenyl group, as well as an acetamide group attached to a phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

The exact mechanism of action, target, and biochemical pathways can vary greatly depending on the specific structure and functional groups present in the thiazole derivative. Some thiazole derivatives act by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary depending on the specific properties of the compound.

The result of the compound’s action can range from changes at the molecular and cellular level to observable effects at the level of the whole organism. The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as temperature, pH, and the presence of other compounds can influence how the compound behaves in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with phenylacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated thiazole derivatives .

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide is unique due to its specific thiazole ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c24-18-13-11-17(12-14-18)23-26-22(16-7-3-1-4-8-16)20(28-23)15-21(27)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWYKWPGINOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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